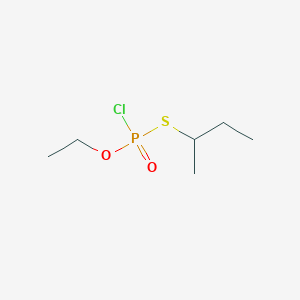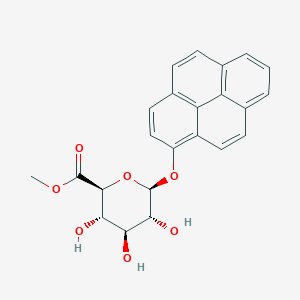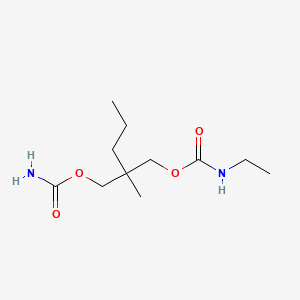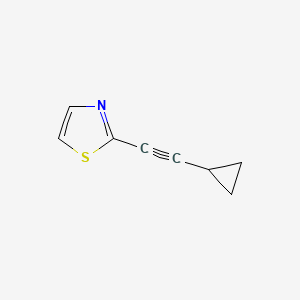
2-(Cyclopropylethynyl)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclopropylethynyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a cyclopropylethynyl group Thiazoles are known for their aromaticity and the presence of both sulfur and nitrogen atoms in their ring structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylethynyl)thiazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopropylacetylene with thioamides in the presence of a base can yield the desired thiazole derivative . Another method involves the use of palladium-catalyzed coupling reactions, which are known for their efficiency and selectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 2-(Cyclopropylethynyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with the thiazole ring providing multiple reactive sites.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organolithium compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
科学研究应用
2-(Cyclopropylethynyl)thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as polymers and sensors.
作用机制
The mechanism of action of 2-(Cyclopropylethynyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The cyclopropylethynyl group can also influence the compound’s reactivity and binding affinity .
相似化合物的比较
Thiazole: The parent compound, which lacks the cyclopropylethynyl group.
2-Methylthiazole: A derivative with a methyl group instead of the cyclopropylethynyl group.
2-Aminothiazole: A derivative with an amino group at the 2-position.
Uniqueness: 2-(Cyclopropylethynyl)thiazole is unique due to the presence of the cyclopropylethynyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activities compared to other thiazole derivatives .
属性
分子式 |
C8H7NS |
|---|---|
分子量 |
149.21 g/mol |
IUPAC 名称 |
2-(2-cyclopropylethynyl)-1,3-thiazole |
InChI |
InChI=1S/C8H7NS/c1-2-7(1)3-4-8-9-5-6-10-8/h5-7H,1-2H2 |
InChI 键 |
RDSPNCMNMFWDLQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C#CC2=NC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


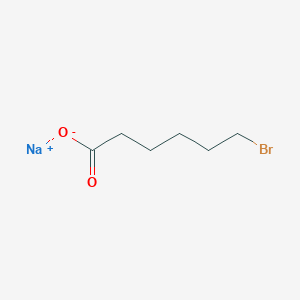
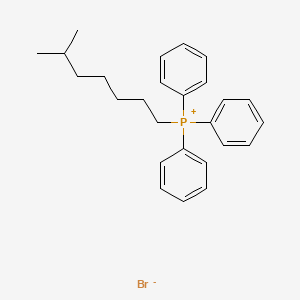
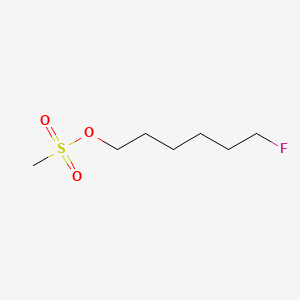

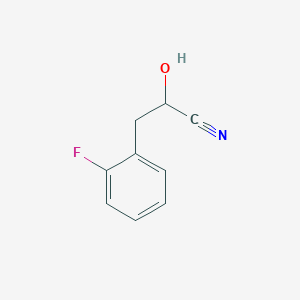
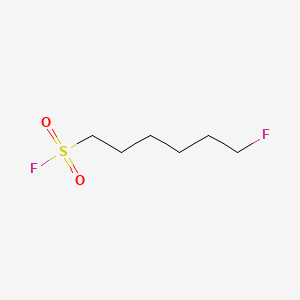
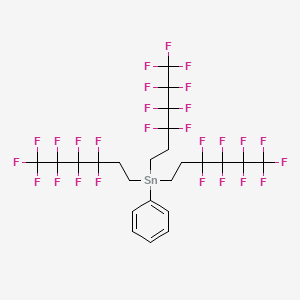
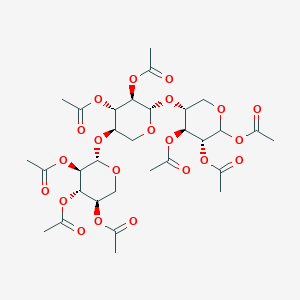
![[2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate](/img/structure/B13422500.png)
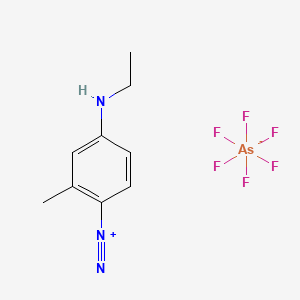
![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11E,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B13422513.png)
